(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,6S)-3,9-dioxabicyclo[421]non-7-en-4-one is a bicyclic organic compound with a unique structure that includes two oxygen atoms and a double bond within a nine-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of a diene with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced catalytic systems and automated processes can further improve the scalability and cost-effectiveness of the production .
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated bicyclic compounds .
Scientific Research Applications
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,9-diazabicyclo[4.2.1]nonane: A similar bicyclic compound with nitrogen atoms in the ring system.
1,2,4-triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications.
Uniqueness
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one is unique due to its specific arrangement of oxygen atoms and the presence of a double bond within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
862374-39-8 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one |
InChI |
InChI=1S/C7H8O3/c8-7-3-5-1-2-6(10-5)4-9-7/h1-2,5-6H,3-4H2/t5-,6+/m1/s1 |
InChI Key |
QGCNCGSRFBFUNY-RITPCOANSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@H](O2)COC1=O |
Canonical SMILES |
C1C2C=CC(O2)COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.